Propan-2-yl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities, including sedative-hypnotic effects . The structure of this compound includes a brominated benzoxepine moiety, which is linked to a benzoate ester through an amide bond.
Preparation Methods
The synthesis of PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves several steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized by the reaction of 2-aminophenols with alkynones in the presence of a catalyst such as bismuth triflate or acetic acid in toluene under reflux conditions.
Bromination: The benzoxepine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amidation: The brominated benzoxepine is reacted with an appropriate benzoic acid derivative to form the amide bond.
Esterification: Finally, the esterification of the resulting amide with propan-2-ol yields the target compound.
Chemical Reactions Analysis
PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: has several scientific research applications:
Pharmacological Studies: It is used in the study of sedative-hypnotic effects and its interaction with benzodiazepine receptors.
Neuroinflammation Research: The compound has shown potential in suppressing inducible nitric oxide synthase (iNOS) activity, making it useful in neuroinflammation studies.
Synthetic Chemistry: It serves as a building block for the synthesis of other benzoxepine derivatives with potential pharmacological activities.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with benzodiazepine receptors in the central nervous system. It acts as an allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal chloride ion flux. This results in sedative-hypnotic effects .
Comparison with Similar Compounds
PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: can be compared with other benzoxepine derivatives:
3-Acyloxy-5-Aryl-7-Bromo-1,2-Dihydro-3H-1,4-Benzodiazepin-2-Ones: These compounds also exhibit sedative-hypnotic effects but differ in their chemical structure and specific receptor interactions.
Phenobarbital-Containing Benzoxepines: These derivatives incorporate a phenobarbital moiety and have shown higher sedative activity in experimental studies.
The uniqueness of PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific brominated benzoxepine structure, which contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C21H18BrNO4 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
propan-2-yl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18BrNO4/c1-13(2)27-21(25)15-4-3-5-18(12-15)23-20(24)14-8-9-26-19-7-6-17(22)11-16(19)10-14/h3-13H,1-2H3,(H,23,24) |
InChI Key |
DFMYSLKRSXWOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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